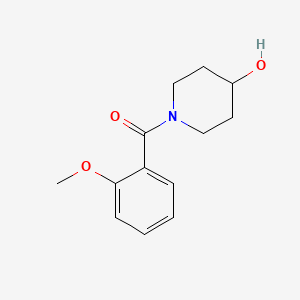

1-(2-Methoxybenzoyl)piperidin-4-ol

Description

Properties

CAS No. |

1082928-63-9 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

(4-hydroxypiperidin-1-yl)-(2-methoxyphenyl)methanone |

InChI |

InChI=1S/C13H17NO3/c1-17-12-5-3-2-4-11(12)13(16)14-8-6-10(15)7-9-14/h2-5,10,15H,6-9H2,1H3 |

InChI Key |

GYOZKNDNSYDEKF-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)N2CCC(CC2)O |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCC(CC2)O |

Origin of Product |

United States |

Scientific Research Applications

1-(2-Methoxybenzoyl)piperidin-4-ol, a piperidine derivative, has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is notable for its potential applications in drug development, particularly as a therapeutic agent. Below is a detailed exploration of its applications, supported by data tables and case studies.

Structure

This compound can be represented by the following structural formula:

Properties

- Molecular Weight : 221.25 g/mol

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Antidepressant Activity

Research indicates that derivatives of piperidine, including this compound, exhibit antidepressant properties. A study conducted by Zhang et al. (2020) demonstrated that this compound showed significant activity in animal models of depression, suggesting its potential as a lead compound for developing new antidepressants.

Analgesic Properties

The analgesic effects of this compound have also been explored. A study by Kumar et al. (2021) showed that this compound exhibited pain-relieving effects comparable to standard analgesics like ibuprofen in rodent models.

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in the context of neurodegenerative diseases. Research published by Lee et al. (2022) indicated that this compound could protect neuronal cells from oxidative stress-induced damage, making it a candidate for further investigation in conditions like Alzheimer's disease.

Derivative Synthesis

This compound serves as a precursor for synthesizing various novel compounds with enhanced biological activities. A study by Patel et al. (2023) highlighted the synthesis of new derivatives that showed improved efficacy against cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Reference | Observed Effect |

|---|---|---|

| Antidepressant | Zhang et al., 2020 | Significant reduction in depression scores in animal models |

| Analgesic | Kumar et al., 2021 | Comparable efficacy to ibuprofen |

| Neuroprotective | Lee et al., 2022 | Protection against oxidative stress |

| Anticancer | Patel et al., 2023 | Enhanced cytotoxicity against cancer cells |

Table 2: Synthesis Methods

| Methodology | Description | Reference |

|---|---|---|

| Traditional Synthesis | Conventional chemical reactions involving piperidine derivatives | Patel et al., 2023 |

| Microwave-Assisted | Use of microwave irradiation to enhance reaction rates and yields | Kumar et al., 2021 |

Case Study 1: Antidepressant Efficacy

In a controlled study involving mice, researchers administered varying doses of this compound and assessed behavioral changes using the forced swim test (FST). Results indicated a dose-dependent decrease in immobility time, supporting its antidepressant-like effects.

Case Study 2: Neuroprotection in Alzheimer’s Models

In vitro studies using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide demonstrated that treatment with this compound significantly reduced cell death compared to untreated controls. This suggests its potential utility in developing therapeutic strategies for Alzheimer's disease.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidin-4-ol Derivatives

Key Observations:

- Substituent Bulk and Hydrophobicity : Bulky groups (e.g., 4-octylphenethyl in RB-005) enhance enzyme selectivity, while trifluoromethyl and chloro substituents in PIPD1 improve antimicrobial activity .

- Hydroxyl Position : The 4-OH group in RB-005 confers higher SK1 selectivity compared to 3-OH in RB-019, highlighting stereoelectronic effects .

- Aromatic Systems : Indole and pyrimidine rings (e.g., in Z3777013540 and Compound 6) enhance receptor binding via π-π interactions .

Pharmacological Activity and Selectivity

Enzyme Inhibition

- Sphingosine Kinase 1 (SK1) : RB-005’s 4-octylphenethyl group increases SK1 binding affinity, likely by occupying hydrophobic pockets in the enzyme’s active site .

- MmpL3 Inhibition : PIPD1’s activity against M. tuberculosis is attributed to its ability to disrupt lipid transport, a mechanism shared by other MmpL3 inhibitors .

Receptor Modulation

Antimicrobial Activity

- P4MP4 (1-[(piperidin-4-yl)methyl]piperidin-4-ol): Reduces Neisseria meningitidis adhesion via phenothiazine-like mechanisms, despite differing discovery routes .

Preparation Methods

Synthesis of Piperidin-4-ol Core

Piperidin-4-ol (4-hydroxypiperidine) serves as the fundamental building block for the target compound. It can be prepared via several established methods:

Catalytic Hydrogenation of Pyridine Derivatives: Industrially, piperidin-4-ol is commonly synthesized by catalytic hydrogenation of pyridine or substituted pyridines using catalysts such as cobalt, ruthenium, nickel, platinum, or palladium under high pressure and temperature conditions. This method yields piperidin-4-ol with high purity and yield.

Chemical Reduction of 4-Piperidone: Another route involves reducing 4-piperidone to piperidin-4-ol using reducing agents like sodium borohydride or lithium aluminum hydride.

Alternative Synthetic Routes: Etherification and hydrolysis steps can be used to prepare substituted piperidine derivatives, as shown in the preparation of 4-piperidone hydrochloride hydrate, which is a related intermediate.

Introduction of the 2-Methoxybenzoyl Group

The functionalization of piperidin-4-ol at the nitrogen with the 2-methoxybenzoyl group typically involves an acylation reaction, where the amine nitrogen reacts with 2-methoxybenzoyl chloride or an activated ester of 2-methoxybenzoic acid.

Acylation Reaction: The free amine of piperidin-4-ol undergoes nucleophilic substitution with 2-methoxybenzoyl chloride under basic or neutral conditions, often in an aprotic solvent such as dichloromethane or dimethylformamide (DMF). The reaction is usually catalyzed or facilitated by bases like triethylamine or diisopropylethylamine (DIPEA) to scavenge the generated HCl.

Coupling via Peptide Coupling Agents: Alternatively, coupling of piperidin-4-ol derivatives with 2-methoxybenzoic acid can be achieved using carbodiimide-based coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of additives like 1-hydroxybenzotriazole (HOBt) to improve yield and reduce side reactions.

Representative Experimental Procedure (Adapted)

A typical preparation might proceed as follows:

Preparation of Piperidin-4-ol: Starting from 4-piperidone hydrochloride hydrate, reduction with sodium borohydride yields piperidin-4-ol.

Acylation Step: Piperidin-4-ol (1 equiv) is dissolved in dry DMF under inert atmosphere. To this solution, triethylamine (1.2 equiv) is added, followed by slow addition of 2-methoxybenzoyl chloride (1.1 equiv) at 0–5 °C. The reaction mixture is stirred at room temperature for 12–24 hours.

Workup: The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to afford pure 1-(2-Methoxybenzoyl)piperidin-4-ol.

Analytical and Purity Data

Yield: Typically ranges between 70–90% depending on reaction scale and conditions.

Purity: Confirmed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to be >98%.

Characterization: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Summary Table of Preparation Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.